1-(3-(3,5-Dimethyl-1h-pyrazol-1-yl)phenyl)ethan-1-one
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Overview
Description
1-(3-(3,5-Dimethyl-1h-pyrazol-1-yl)phenyl)ethan-1-one is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry . This compound features a pyrazole ring substituted with a phenyl group and an ethanone moiety, making it a valuable scaffold in various chemical and biological studies.
Preparation Methods
The synthesis of 1-(3-(3,5-Dimethyl-1h-pyrazol-1-yl)phenyl)ethan-1-one typically involves the reaction of 3,5-dimethylpyrazole with a suitable phenyl ethanone derivative under specific conditions . The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.
Chemical Reactions Analysis
1-(3-(3,5-Dimethyl-1h-pyrazol-1-yl)phenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids under specific conditions.
Reduction: Reduction reactions can convert the ethanone moiety to an alcohol group.
Scientific Research Applications
1-(3-(3,5-Dimethyl-1h-pyrazol-1-yl)phenyl)ethan-1-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: The compound is used in the synthesis of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(3-(3,5-Dimethyl-1h-pyrazol-1-yl)phenyl)ethan-1-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific application, but they often include modulation of signaling pathways and inhibition of protein-protein interactions .
Comparison with Similar Compounds
1-(3-(3,5-Dimethyl-1h-pyrazol-1-yl)phenyl)ethan-1-one can be compared with other pyrazole derivatives such as:
3-(1H-pyrazol-1-yl)-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine: Known for its antiviral and antitumoral activities.
3-(3,5-dimethyl-1H-pyrazol-1-yl)propylamine dihydrochloride: Used in various biological assays. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H14N2O |
---|---|
Molecular Weight |
214.26 g/mol |
IUPAC Name |
1-[3-(3,5-dimethylpyrazol-1-yl)phenyl]ethanone |
InChI |
InChI=1S/C13H14N2O/c1-9-7-10(2)15(14-9)13-6-4-5-12(8-13)11(3)16/h4-8H,1-3H3 |
InChI Key |
XUBMSZNAOQPJFB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C2=CC=CC(=C2)C(=O)C)C |
Origin of Product |
United States |
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